molecular formula C7H10N2O3 B15229926 (7S,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

(7S,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B15229926
M. Wt: 170.17 g/mol
InChI Key: IRNSMBYASFPQPX-WHFBIAKZSA-N
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Description

(7S,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole derivatives with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(7S,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(7S,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activities make it a candidate for studying various biochemical processes.

    Medicine: The compound’s unique structure and properties are explored for developing new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of (7S,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7S,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific hydroxy substitution, which can influence its reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

(7S,8aS)-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C7H10N2O3/c10-4-1-5-7(12)8-2-6(11)9(5)3-4/h4-5,10H,1-3H2,(H,8,12)/t4-,5-/m0/s1

InChI Key

IRNSMBYASFPQPX-WHFBIAKZSA-N

Isomeric SMILES

C1[C@@H](CN2[C@@H]1C(=O)NCC2=O)O

Canonical SMILES

C1C(CN2C1C(=O)NCC2=O)O

Origin of Product

United States

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